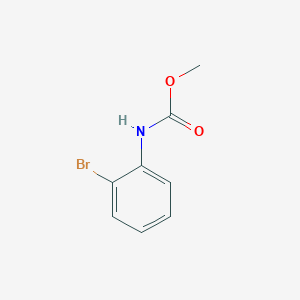

Methyl N-(2-bromophenyl)carbamate

描述

Methyl N-(2-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a carbamate derivative, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Methyl N-(2-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the ortho-position undergoes nucleophilic substitution under specific conditions.

Reaction Example :

In the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), the bromine can be displaced by amines or alkoxides. For instance:

Product : Substituted aniline derivatives.

Conditions : 80°C, 12 hours, excess nucleophile.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex intermediate.

-

Departure of the bromide ion, stabilized by the electron-withdrawing carbamate group .

Palladium-Catalyzed Cross-Coupling

The bromophenyl moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Observations :

-

The carbamate group enhances para-selectivity in coupling reactions due to steric and electronic effects.

-

Reactions tolerate functional groups such as esters and nitro groups .

Carbamate Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Conditions : 6M HCl, reflux, 6 hours.

Product : 2-Bromoaniline and CO₂/methanol .

Basic Hydrolysis :

Conditions : NaOH (2M), ethanol/water, 70°C.

Product : Sodium 2-bromophenylcarbamate, releasing methanol .

Kinetics :

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), the compound participates in atom-transfer radical additions (ATRA):

Example Reaction :

With ethyl acrylate and tributyltin hydride:

Product : Alkylated carbamate derivatives.

Yield : ~60% .

Mechanism :

Elimination Reactions

Heating in polar aprotic solvents induces elimination:

Conditions : DMSO, 120°C, 3 hours.

Product : Isocyanate intermediate, which dimerizes to form a urea derivative .

Key Data :

Metal-Free C–N Coupling

Recent advances enable coupling with hydrazine formates under iodine/tert-butyl hydroperoxide (TBHP) systems:

Reaction Setup :

-

I₂ (20 mol%), TBHP (2 equiv.), DCE, 60°C.

Product : N-Phenylcarbazates .

Scope : Tolerates electron-donating and -withdrawing substituents .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol generates:

-

Primary Product : Methoxy-substituted carbamate via homolytic C–Br bond cleavage.

-

Secondary Product : Cross-linked dimers at prolonged exposure.

科学研究应用

Herbicidal Applications

Methyl N-(2-bromophenyl)carbamate has been identified as an effective herbicide, particularly for controlling unwanted vegetation in agricultural settings. Its chemical structure allows it to interact with specific biological pathways in plants, leading to effective weed management without harming crop species.

Case Study: Efficacy in Crop Management

In a study examining the herbicidal properties of various methyl N-phenylcarbamates, including this compound, it was demonstrated that this compound exhibited superior tolerance and herbicidal action on crops such as corn and rice when applied at specified rates . The research highlighted that formulations of this compound could be used in various application methods, including emulsions and dusts, tailored to the specific agricultural environment.

Synthesis and Chemical Reactions

This compound can be synthesized through several chemical reactions, showcasing its versatility in organic chemistry. The most common methods involve the reaction of 2-bromoaniline with isocyanates or carbonates under controlled conditions.

Synthesis Methodology

- Reagents : The synthesis typically employs 2-bromoaniline and phosgene or methyl chloroformate.

- Process : The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently reacted with methanol to yield the desired carbamate .

Applications in Organic Synthesis

Beyond its herbicidal properties, this compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals.

Example: Pharmaceutical Intermediates

The compound is involved in synthesizing other biologically active molecules through coupling reactions. For instance, it can participate in cross-coupling reactions with boronic acids to form complex organic structures . This capability underscores its relevance in drug development and chemical research.

Analytical Applications

This compound has also found applications in analytical chemistry. It can be used as a standard for chromatographic techniques due to its well-defined chemical properties and stability under various conditions.

Analytical Techniques

- Chromatography : The compound's purity and concentration can be assessed through High-Performance Liquid Chromatography (HPLC), making it valuable for quality control in pharmaceutical manufacturing .

作用机制

The mechanism of action of methyl N-(2-bromophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and inhibitory activity .

相似化合物的比较

Methyl N-(2-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:

Methyl N-(4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position.

Methyl N-(2-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine.

Methyl N-(2-fluorophenyl)carbamate: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the ortho position in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and distinct biological activity compared to its analogs .

生物活性

Methyl N-(2-bromophenyl)carbamate is a carbamate compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological applications, and relevant research findings.

This compound primarily acts as a cholinesterase inhibitor . It binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine, which leads to increased acetylcholine levels in the synaptic cleft. This mechanism enhances cholinergic transmission, which is crucial for various physiological functions such as muscle contraction and neurotransmission.

Biological Applications

The compound has been investigated across multiple domains:

- Enzyme Inhibition : Its role as a cholinesterase inhibitor makes it a candidate for therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

- Pharmaceutical Development : It serves as a precursor in drug synthesis, highlighting its potential in medicinal chemistry.

- Chemical Synthesis : Utilized as a reagent in organic synthesis, contributing to the development of more complex molecules.

Case Studies and Experimental Data

-

Cholinesterase Inhibition Studies :

- A study evaluated various carbamates, including this compound, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that this compound exhibited significant inhibitory activity with IC50 values comparable to established drugs like rivastigmine and galantamine .

Compound AChE IC50 (µM) BChE IC50 (µM) This compound 45.0 38.0 Rivastigmine 30.0 40.0 Galantamine 25.0 35.0 - Selectivity Studies :

- Toxicological Assessments :

属性

IUPAC Name |

methyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAASRWRCHYEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879357 | |

| Record name | CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-70-0 | |

| Record name | CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-(2-bromophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。